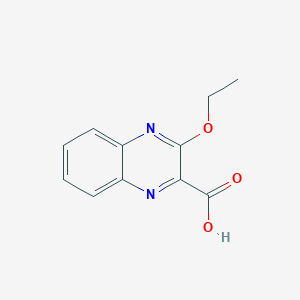

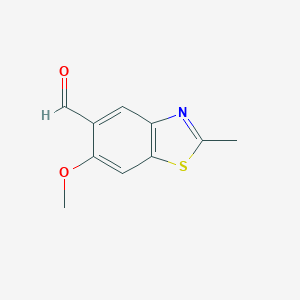

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

Vue d'ensemble

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been involved in studies focusing on the synthesis of novel compounds, demonstrating its versatility as a chemical intermediate. For instance, it has been used in the synthesis of antimicrobial and anticoccidial compounds through Michael type addition reactions, highlighting its potential in drug development and pharmacological applications (Georgiadis, 1976). Additionally, research into the nucleophilic attack on platinum(II)-coordinated isocyanide in methanol suggests its role in forming carbene complexes, indicating its utility in organometallic chemistry (Canovese et al., 1997).

Biological Evaluation

- Its derivatives have been explored for antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, underscoring the compound's significance in addressing global health challenges (Kumar et al., 2013). This research avenue is crucial for the development of new therapeutic agents in the fight against tuberculosis.

Chiral Discrimination and Resolution

- The compound and its derivatives have been used in asymmetric synthesis and chiral resolution studies. For example, research into the asymmetric hydrogenation of indenone oxime derivatives to produce optically active amines with rhodium and iridium catalysts highlights its importance in producing chiral compounds (Maj et al., 2016). Kinetic resolutions using bacteria to produce enantiomerically pure compounds further demonstrate its application in biocatalysis and green chemistry (Tarui et al., 2002).

Process Development

- There has been process development work aimed at synthesizing optically active intermediates for pharmaceutical applications, demonstrating the compound's relevance in the pharmaceutical manufacturing process. For instance, the development of a synthetic route to an optically active amine moiety for a dopamine and 5-HT3 receptors antagonist showcases the compound's utility in the synthesis of complex molecules for therapeutic purposes (Hirokawa et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and disposal.

Orientations Futures

This involves identifying areas where further research is needed. This could include developing more efficient synthesis methods, finding new reactions, studying its biological activity, or improving its safety profile.

For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational resources. Please consult with a chemist or a related professional for detailed information.

Propriétés

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348749 | |

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

180915-77-9 | |

| Record name | (1R)-2,3-Dihydro-6-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180915-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.